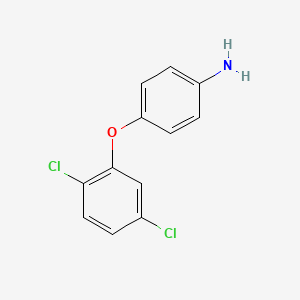

4-(2,5-Dichlorophenoxy)aniline

説明

4-(2,5-Dichlorophenoxy)aniline is a halogenated aromatic amine featuring a phenoxy group substituted with two chlorine atoms at the 2- and 5-positions, linked to an aniline moiety. This compound is primarily utilized as a pharmaceutical intermediate, agrochemical precursor, and research chemical due to its electron-deficient aromatic system, which facilitates nucleophilic substitution and coupling reactions .

特性

IUPAC Name |

4-(2,5-dichlorophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO/c13-8-1-6-11(14)12(7-8)16-10-4-2-9(15)3-5-10/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGLYZDTYLBGNHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10611843 | |

| Record name | 4-(2,5-Dichlorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61575-24-4 | |

| Record name | 4-(2,5-Dichlorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dichlorophenoxy)aniline typically involves the reaction of 2,5-dichlorophenol with aniline. One common method includes the following steps:

Diazotization: Aniline is first diazotized using sodium nitrite and hydrochloric acid to form a diazonium salt.

Coupling Reaction: The diazonium salt is then reacted with 2,5-dichlorophenol in the presence of a base, such as sodium hydroxide, to form 4-(2,5-Dichlorophenoxy)aniline.

Industrial Production Methods

In an industrial setting, the production of 4-(2,5-Dichlorophenoxy)aniline can be carried out in a semi-continuous or fully continuous process. This involves the diazotization of aniline followed by the coupling reaction with 2,5-dichlorophenol under controlled conditions to ensure high yield and purity .

化学反応の分析

Types of Reactions

4-(2,5-Dichlorophenoxy)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it to the corresponding amines.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced forms.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

科学的研究の応用

Pharmaceutical Applications

4-(2,5-Dichlorophenoxy)aniline serves as an important intermediate in the synthesis of various pharmaceuticals. Its biological activity suggests potential uses in drug development, particularly in antimicrobial agents.

- Antimicrobial Properties : Research indicates that this compound interacts with several biological targets, influencing enzyme activity and receptor binding. Its structural similarities to known antimicrobial agents highlight its potential for further pharmacological studies.

- Synthesis of Drug Intermediates : The compound is utilized in the production of other biologically active molecules. For instance, it can be synthesized through catalytic hydrogenation processes involving halogenated aromatic nitro compounds . This makes it a valuable building block in pharmaceutical chemistry.

Agrochemical Applications

In the realm of agrochemicals, 4-(2,5-Dichlorophenoxy)aniline is recognized for its role in herbicide formulations.

- Herbicide Development : The compound has been linked to the synthesis of herbicides due to its structural properties that mimic plant hormones. It is particularly effective in controlling unwanted vegetation and has been used in formulations aimed at enhancing crop yields .

- Environmental Impact Studies : Investigations into the environmental behavior of related compounds, such as 2,4-Dichlorophenoxyacetic acid (a common herbicide), provide insights into the degradation and adsorption characteristics of phenoxyalkanoic acids. These studies are crucial for understanding the ecological implications of using such compounds .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of 4-(2,5-Dichlorophenoxy)aniline against various bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as an effective antibacterial agent. The compound's mechanism was further explored through enzyme interaction assays, revealing specific targets within bacterial metabolic pathways.

Case Study 2: Herbicide Formulation

In a field trial assessing the effectiveness of herbicides containing 4-(2,5-Dichlorophenoxy)aniline, researchers noted a marked reduction in weed populations without adversely affecting crop health. The trial demonstrated the compound's selective action against broadleaf weeds while preserving cereal crops' integrity.

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Pharmaceuticals | Antimicrobial agent | Significant inhibition of bacterial growth observed |

| Agrochemicals | Herbicide formulation | Effective weed control with minimal crop damage |

| Environmental Studies | Degradation assessment | Low leaching potential into groundwater |

作用機序

The mechanism of action of 4-(2,5-Dichlorophenoxy)aniline involves its interaction with specific molecular targets. In the context of its use as a herbicide, it acts by disrupting the normal growth processes of plants, leading to their death. The compound interferes with the synthesis of essential proteins and enzymes, ultimately causing cellular damage and plant death .

類似化合物との比較

Substitution Patterns and Structural Variations

The following compounds share structural similarities with 4-(2,5-dichlorophenoxy)aniline but differ in substitution positions, functional groups, or applications:

Key Observations :

- Positional Isomerism: The 2,5-dichloro substitution in the target compound contrasts with 2,4-dichloro (CAS 14861-17-7) and 3,5-dichloro (CAS 76198-51-1) analogs. These positional differences alter steric and electronic properties.

- Functional Group Variations : Replacing chlorine with methoxy (e.g., 4-chloro-2,5-dimethoxyaniline, CAS 6358-64-1) introduces electron-donating groups, reducing electrophilicity and altering reactivity in coupling reactions .

Physicochemical and Reactivity Differences

- Solubility and Polarity: The 2,5-dichlorophenoxy group in the target compound increases hydrophobicity compared to methoxy-substituted analogs (e.g., 4-chloro-2,5-dimethoxyaniline), which exhibit higher water solubility due to hydrogen bonding with methoxy groups . 3-Chloro-4-(2,5-dimethylphenoxy)aniline (CAS 893754-21-7) has lower polarity due to methyl groups, enhancing lipid solubility for agrochemical applications .

- Reactivity: The electron-withdrawing chlorine substituents in 4-(2,5-dichlorophenoxy)aniline activate the aniline ring for electrophilic substitution, whereas methoxy-substituted analogs (e.g., 4-(5-chloro-2-methoxy-phenoxy)aniline, CAS 860585-65-5) are less reactive due to electron-donating effects . The 2,4-dichloro isomer (CAS 14861-17-7) shows higher reactivity in enzymatic studies, likely due to optimized steric alignment with cytochrome P450 enzymes .

生物活性

4-(2,5-Dichlorophenoxy)aniline, a compound belonging to the class of phenoxy anilines, has garnered interest due to its potential biological activities. This article explores its mechanisms of action, toxicological profiles, and applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

4-(2,5-Dichlorophenoxy)aniline is characterized by its dichlorophenoxy group attached to an aniline moiety. The molecular formula is , with a molecular weight of approximately 239.1 g/mol. The presence of chlorine substituents contributes to its biological activity and environmental persistence.

Mechanisms of Biological Activity

The biological activity of 4-(2,5-Dichlorophenoxy)aniline can be attributed to several mechanisms:

- Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, studies indicate that it can affect cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of cholesterol.

- Cellular Effects : Research has demonstrated that exposure to this compound can disrupt cellular processes such as apoptosis and cell proliferation. It has been observed to induce oxidative stress in various cell lines, leading to cell death .

- Genotoxicity : Some studies suggest that 4-(2,5-Dichlorophenoxy)aniline may exhibit genotoxic effects, which could lead to mutations or cancer development. This is particularly relevant in the context of agricultural applications where exposure levels might be significant .

Toxicological Profile

The toxicological effects of 4-(2,5-Dichlorophenoxy)aniline have been evaluated in various animal studies:

- Acute Toxicity : In acute toxicity tests, the compound demonstrated moderate toxicity with LD50 values ranging from 300 to 500 mg/kg in rodents .

- Chronic Effects : Long-term exposure has been associated with liver and kidney damage, as well as alterations in lipid metabolism. Studies have reported increased liver weights and biochemical markers indicative of hepatotoxicity at doses as low as 100 mg/kg/day .

- Developmental Toxicity : Research indicates potential developmental risks when exposed during gestation periods. Fetal growth retardation and malformations have been noted in animal models exposed to high doses .

Case Studies

Several case studies highlight the biological activity and implications of 4-(2,5-Dichlorophenoxy)aniline:

- Hepatotoxicity Study : A study involving Wistar rats showed that administration of 4-(2,5-Dichlorophenoxy)aniline led to significant increases in liver enzymes (ALT and AST), suggesting hepatocellular damage. Histopathological examinations revealed fatty degeneration and necrosis in liver tissues .

- Genotoxicity Assessment : In vitro assays using human lymphocytes indicated that exposure to this compound resulted in increased frequency of chromosomal aberrations. This suggests a potential risk for mutagenesis upon prolonged exposure .

- Environmental Impact Study : Research conducted on agricultural runoff revealed that residues of 4-(2,5-Dichlorophenoxy)aniline could persist in soil and water systems, raising concerns about its bioaccumulation and effects on non-target organisms.

Comparative Analysis

The following table summarizes the biological activities and toxicological profiles compared with other related compounds:

| Compound | LD50 (mg/kg) | Hepatotoxicity | Genotoxicity | Developmental Toxicity |

|---|---|---|---|---|

| 4-(2,5-Dichlorophenoxy)aniline | 300-500 | Yes | Yes | Yes |

| 2,4-Dichlorophenoxyacetic Acid (2,4-D) | 500-750 | Yes | No | Yes |

| Glyphosate | >5000 | No | No | No |

Q & A

Q. What are the standard synthetic routes for 4-(2,5-Dichlorophenoxy)aniline, and how is purity validated?

Answer: The synthesis typically involves coupling reactions between substituted phenols and aniline derivatives. For example, a common method involves reacting 2,5-dichlorophenol with 4-nitroaniline under reductive conditions to form the intermediate, followed by purification via recrystallization (e.g., ethanol or methanol) . Purity is validated using high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy. For instance, -NMR peaks at δ 6.82–7.34 ppm (aromatic protons) and δ 4.12 ppm (phenoxy linkage) confirm structural integrity, while mass spectrometry (MS) with [M+H] at m/z 274.0 ensures molecular weight accuracy .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing 4-(2,5-Dichlorophenoxy)aniline?

Answer:

- NMR Spectroscopy : - and -NMR are critical for confirming aromatic substitution patterns and linkage groups. For example, coupling constants (e.g., ) between adjacent aromatic protons help distinguish ortho/para substituents .

- Mass Spectrometry : High-resolution MS (HRMS) or LC-MS with electrospray ionization (ESI) provides exact mass confirmation.

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10 over 20 minutes) are used for purity assessment .

Q. What safety protocols are essential for handling 4-(2,5-Dichlorophenoxy)aniline in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Storage : Keep in amber glass bottles at 2–8°C under inert gas (argon or nitrogen) to prevent oxidation .

- Spill Management : Absorb with vermiculite or sand, and dispose as hazardous waste.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzyme inhibition data for 4-(2,5-Dichlorophenoxy)aniline?

Answer: Discrepancies often arise from differences in enzyme sources or experimental conditions. For example:

- Enzyme Source : Rat liver cytochrome P450 oxidoreductase (POR) may exhibit different activity compared to human isoforms due to structural variations .

- Experimental Controls : Include positive controls (e.g., ketoconazole for CYP3A4 inhibition) and validate enzyme activity via fluorometric assays.

- Data Normalization : Express inhibition as % activity relative to vehicle controls and use statistical tools (e.g., ANOVA with post-hoc tests) to assess significance .

Q. What strategies are effective for derivatizing 4-(2,5-Dichlorophenoxy)aniline to study structure-activity relationships (SAR)?

Answer:

- Sulfonylation : React with chlorosulfonyl reagents (e.g., 4-chlorosulfonyl-1-hydroxy-2-naphthoic acid) to introduce sulfamoyl groups, enhancing solubility and bioactivity .

- Cross-Coupling : Use palladium catalysts for Suzuki-Miyaura coupling to attach aryl/heteroaryl groups at the aniline moiety.

- Method Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and isolate products using flash chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. How to design mechanistic studies for 4-(2,5-Dichlorophenoxy)aniline’s interaction with cytochrome P450 enzymes?

Answer:

- Enzyme Assays : Use recombinant rat liver POR and cytochrome b5 in NADPH-dependent assays to measure metabolite formation via LC-MS .

- Kinetic Analysis : Determine and using Lineweaver-Burk plots.

- Inhibition Studies : Pre-incubate the compound with enzymes and assess IC values using fluorogenic substrates (e.g., 7-benzoxyquinoline for CYP3A4) .

Q. What computational methods are suitable for predicting the environmental fate of 4-(2,5-Dichlorophenoxy)aniline?

Answer:

- Molecular Dynamics (MD) Simulations : Model hydrolysis pathways in aqueous environments (pH 4–9) to predict degradation products.

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for C-Cl bonds to assess persistence in soil .

- QSAR Models : Use tools like EPI Suite to estimate biodegradation half-lives and bioaccumulation potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。